MBDB (hydrochloride)

Description

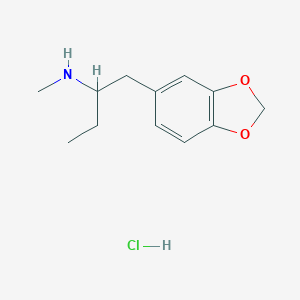

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXIXAVEJVYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561483 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128767-12-4 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1,3-Benzodioxolylbutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-J hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MEB99FFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), also known as "Eden" or "Methyl-J," is a synthetic compound belonging to the phenethylamine and amphetamine chemical classes.[1][2] Structurally, it is the α-ethyl homologue of 3,4-methylenedioxymethamphetamine (MDMA), differing by the substitution of an ethyl group for the methyl group at the alpha carbon of the phenethylamine backbone.[3][4] First synthesized by pharmacologist David E. Nichols and later documented by Alexander Shulgin, MBDB was developed to explore compounds that could separate the empathogenic and prosocial effects of MDMA from its stimulant and psychedelic properties.[2][3][5] Pharmacologically, it is classified as an entactogen and functions primarily as a serotonin-norepinephrine releasing agent (SNRA) with significantly less activity at the dopamine transporter.[2][6] This profile results in subjective effects characterized by a pleasant state of introspection and facilitated communication, but with less euphoria and stimulation than MDMA.[4][6] This technical guide provides a comprehensive overview of the chemical properties of MBDB, including its synthesis, stereochemistry, physicochemical characteristics, analytical profile, and pharmacological mechanism of action, to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Nomenclature

MBDB is a chiral molecule possessing a stereocenter at the C-2 carbon of the butanamine chain. Its systematic IUPAC name is 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine.[2][7] The structure features a 1,3-benzodioxole (or methylenedioxyphenyl) ring connected via an ethyl bridge to a butan-2-amine moiety, which is N-methylated.

| Identifier | Value | Source |

| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine | [2][7] |

| Synonyms | MBDB, Eden, Methyl-J, MDMB | [2] |

| CAS Number | 135795-90-3 | [2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [2] |

| Molar Mass | 207.27 g/mol | [2] |

| SMILES | CCC(CC1=CC2=C(C=C1)OCO2)NC | [2] |

| InChI Key | USWVWJSAJAEEHQ-UHFFFAOYSA-N | [2] |

Chemical Synthesis

The synthesis of MBDB typically follows established routes for substituted phenethylamines, as popularized in literature such as PiHKAL.[8][9] The most common pathway involves the reductive amination of a ketone precursor, 1-(1,3-benzodioxol-5-yl)butan-2-one (MDBK). This method allows for the introduction of the N-methylbutan-2-amine side chain.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from the commercially available precursor, piperonal (3,4-methylenedioxybenzaldehyde).

-

Formation of the Ketone Precursor (MDBK): Piperonal is reacted with nitropropane in the presence of a base catalyst (e.g., butylamine) to form 1-(1,3-benzodioxol-5-yl)-2-nitro-1-butene. This intermediate is then reduced, typically via iron in acetic acid or other standard nitro group reduction methods, to yield the target ketone, 1-(1,3-benzodioxol-5-yl)butan-2-one.

-

Reductive Amination: The ketone (MDBK) is then reacted with methylamine. The resulting imine intermediate is subsequently reduced to form the final secondary amine, MBDB. A common and effective reducing agent for this transformation is an aluminum amalgam (Al/Hg).[8]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. MBDB - Wikipedia [en.wikipedia.org]

- 3. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. About: 1,3-Benzodioxolyl-N-methylpentanamine [dbpedia.org]

- 5. MBDB [chemeurope.com]

- 6. N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substance Details MBDB [unodc.org]

- 8. PiHKAL [bionity.com]

- 9. PiHKAL - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of MBDB Hydrochloride on Serotonin Transporters

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), the α-ethyl homolog of 3,4-methylenedioxymethamphetamine (MDMA), is a psychoactive compound classified as an entactogen. Its unique subjective effects, characterized by enhanced introspection and empathy with less stimulation than MDMA, are primarily attributed to its interaction with the serotonin transporter (SERT). This guide provides a detailed examination of the molecular and functional mechanisms underlying MBDB's action on SERT. By synthesizing data from binding affinity studies, neurotransmitter uptake and release assays, and structure-activity relationship analyses, this document elucidates the dual action of MBDB as both a serotonin reuptake inhibitor and a releasing agent. This guide also offers detailed experimental protocols for the in-vitro characterization of these mechanisms, providing a comprehensive resource for researchers in neuropharmacology and medicinal chemistry.

Introduction

The study of psychoactive compounds offers invaluable tools for dissecting the complexities of neural circuits and neurotransmitter systems. MBDB, often referred to as "Eden," emerged as a compound of interest due to its distinct psychological effects that overlap with, yet are distinguishable from, its close analog MDMA.[1][2] The primary molecular target for this class of compounds is the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission.[3]

SERT, a member of the neurotransmitter:sodium symporter family, is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a process critical for terminating the serotonergic signal.[4][5][6] Compounds that interact with SERT can be broadly categorized as inhibitors (which block reuptake) or substrates (which are transported and can induce reverse transport, or efflux). Understanding where MBDB falls on this spectrum is crucial to explaining its pharmacological profile. This guide explores the nuanced mechanism of MBDB, highlighting its dual function that contributes to its unique entactogenic effects.

Section 1: Molecular Interactions of MBDB with the Serotonin Transporter

The initial interaction between a ligand and a transporter is defined by its binding affinity and whether it acts as an inhibitor or a substrate that can be transported.

Binding Affinity and Site of Action

MBDB, like MDMA, demonstrates a significant affinity for the serotonin transporter.[2][3] Its interaction is competitive, meaning it binds to the same primary site as serotonin and other SERT ligands like selective serotonin reuptake inhibitors (SSRIs). The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in a radioligand binding assay.

While both MBDB and MDMA are potent at SERT, studies show that MBDB is a less potent inhibitor of both SERT and the noradrenaline transporter (NET) compared to MDMA.[3] Crucially, MBDB displays significantly weaker activity at the dopamine transporter (DAT).[2] This reduced dopaminergic action is believed to be a key reason for its lower stimulant properties and reduced reinforcing qualities compared to MDMA.[2][7]

| Compound | SERT (IC50, nM) | NET (IC50, nM) | DAT (IC50, nM) | SERT/DAT Selectivity Ratio |

| MBDB | 540 | 3,300 | >100,000 | >185 |

| MDMA | 478-4,900 (IC50) | Varies | Varies | ~10 |

| Reference data compiled from multiple sources indicating general trends. Absolute values can vary based on experimental conditions.[3][8] |

Substrate-Type vs. Inhibitor-Type Interaction

The distinction between a SERT inhibitor and a SERT substrate is fundamental.

-

Inhibitors (Blockers): These compounds, like fluoxetine (Prozac), bind to the transporter and lock it in a conformation that prevents serotonin from being transported, effectively increasing the synaptic concentration of serotonin by blocking its removal.[9]

-

Substrates (Releasers): These compounds are recognized and transported into the neuron by SERT. Once inside, they can disrupt the vesicular storage of serotonin and promote reverse transport of serotonin out of the neuron through the transporter, a process known as carrier-mediated release.[10][11] This leads to a rapid and substantial increase in synaptic serotonin, independent of neuronal firing.[10][11]

Evidence strongly indicates that MBDB, like other phenylethylamines, functions as a substrate for SERT, inducing carrier-mediated release of serotonin.[2][10] This action is a hallmark of entactogenic compounds and distinguishes them from classic SSRIs.[12]

Section 2: Functional Consequences of the MBDB-SERT Interaction

The molecular interactions of MBDB translate into two primary functional outcomes: the inhibition of serotonin reuptake and the induction of serotonin release.

Inhibition of Serotonin Reuptake

As a ligand that binds to SERT, MBDB competitively inhibits the uptake of serotonin. This effect, on its own, would lead to a gradual increase in synaptic serotonin levels. The potency of this inhibition is measured by the IC50 value in neurotransmitter uptake assays. Studies confirm that MBDB is a potent inhibitor of serotonin uptake, although generally reported to be slightly less potent than MDMA in this regard.[2]

Caption: MBDB competitively inhibits serotonin reuptake at SERT.

Serotonin Release (Efflux)

The more profound and rapid serotonergic effect of MBDB stems from its action as a releasing agent.[2] The process, known as carrier-mediated exchange, involves several steps:

-

MBDB is transported into the presynaptic neuron via SERT.

-

Inside the neuron, MBDB disrupts the pH gradient of synaptic vesicles, causing serotonin to leak into the cytoplasm.

-

The increased cytoplasmic serotonin concentration, coupled with the presence of MBDB, causes the serotonin transporter to reverse its direction of transport.

-

SERT then moves serotonin from the cytoplasm out into the synaptic cleft, resulting in a massive, non-exocytotic release of the neurotransmitter.[10][11]

This robust release of serotonin is the primary mechanism behind the acute and powerful subjective effects of entactogens.

Caption: Carrier-mediated serotonin release induced by MBDB.

Section 3: Experimental Protocols for Characterizing MBDB-SERT Interactions

To quantitatively assess the interaction of compounds like MBDB with SERT, standardized in-vitro assays are essential.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the transporter.

Objective: To determine the affinity of MBDB for SERT.

Methodology:

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing human SERT in a suitable buffer (e.g., Tris-HCl). Centrifuge to pellet the membranes and wash to remove endogenous substances.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]citalopram), and varying concentrations of the test compound (MBDB).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of MBDB. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Synaptosomal [³H]5-HT Uptake Assay

This functional assay measures a compound's ability to inhibit the transport of serotonin into nerve terminals (synaptosomes).

Objective: To determine the potency (IC50) of MBDB in inhibiting serotonin reuptake.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from fresh brain tissue (e.g., rat striatum or cortex) by differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of MBDB or a vehicle control in a physiological buffer.

-

Initiation of Uptake: Add a low concentration of radiolabeled serotonin ([³H]5-HT) to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Run a parallel set of tubes at 0-4°C to determine non-specific uptake.

-

Termination: Stop the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity in the filters via liquid scintillation counting.

-

Data Analysis: Calculate the percentage inhibition of specific uptake at each MBDB concentration. Plot the data and use non-linear regression to determine the IC50 value.

Caption: Workflow for a synaptosomal [³H]5-HT uptake assay.

Section 4: Structure-Activity Relationships and Comparative Pharmacology

The pharmacological differences between MBDB and MDMA can be attributed to a subtle but critical structural modification. MBDB is the α-ethyl homolog of MDMA, meaning it has an ethyl group attached to the alpha carbon of the side chain, whereas MDMA has a methyl group.[1]

This extension of the alkyl group reduces the compound's ability to interact effectively with the dopamine transporter.[2] While it maintains high potency at SERT, the diminished dopaminergic activity significantly alters its overall pharmacological profile, leading to:

-

Reduced psychostimulant effects. [2]

-

A subjective experience described as more gentle and introspective. [2]

This comparison underscores a key principle in medicinal chemistry: minor structural changes can lead to significant alterations in selectivity and function, thereby fine-tuning the therapeutic or psychoactive effects of a molecule.

Conclusion

MBDB hydrochloride exerts its primary effects on the central nervous system through a dual mechanism of action at the serotonin transporter. It acts as both a competitive inhibitor of serotonin reuptake and, more significantly, as a substrate for the transporter, inducing potent carrier-mediated serotonin release. Its structural difference from MDMA—an α-ethyl group instead of an α-methyl group—confers greater selectivity for the serotonin system over the dopamine system. This selectivity profile is the molecular basis for its characteristic entactogenic effects, which are marked by enhanced empathy and introspection with diminished stimulant properties. The in-depth understanding of this mechanism not only clarifies the unique pharmacology of MBDB but also provides a valuable framework for the rational design of future therapeutics targeting the serotonin transporter.

References

-

Maura, G., Gemignani, A., Versace, P., Martire, M., & Raiteri, M. (1982). Carrier-mediated and carrier-independent release of serotonin from isolated central nerve endings. Neurochemistry International, 4(4), 219-224. [Link]

-

PubliRES. (1982). Carrier-mediated and carrier-independent release of serotonin from isolated central nerve endings. Neurochemistry International. [Link]

-

Marona-Lewicka, D., & Nichols, D. E. (2009). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Topics in Behavioral Neurosciences. [Link]

-

Kalueff, A. V., & LaPorte, J. L. (Eds.). (2010). Experimental Models in Serotonin Transporter Research. Cambridge University Press. [Link]

-

O'Donnell, S. R., & Wanstall, J. C. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology. [Link]

-

University of Bristol. Mechanism of Action of the Serotonin Transporter. [Link]

-

van Aerts, L. A., van der Laan, J. W., & de Groot, D. M. (2000). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks. Journal of Toxicology and Environmental Health, Part B: Critical Reviews. [Link]

-

Parsey, R. V., Oquendo, M. A., Ogden, R. T., Olvet, D. M., Simpson, N., Huang, Y. Y., ... & Mann, J. J. (2010). Imaging the serotonin transporter during major depressive disorder and antidepressant treatment. JAMA Psychiatry. [Link]

-

SciSpace. (2010). Experimental Models in Serotonin Transporter Research. [Link]

-

Semantic Scholar. Carrier-mediated and carrier-independent release of serotonin from isolated central nerve endings. [Link]

-

Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens. Journal of Psychoactive Drugs. [Link]

-

Nichols, D. E. (1986). Differences Between the Mechanism of Action of MDMA, MBDB and the Classic Hallucinogens. Journal of Psychoactive Drugs. [Link]

-

Psychiatric News. (2016). Researchers Develop New Method for Tracking Serotonin Transport. [Link]

-

Van den Mooter, L., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

-

Redpath, G. T., et al. (2021). Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety. Frontiers in Cellular Neuroscience. [Link]

-

Wikipedia. 3,4-Methylenedioxyamphetamine. [Link]

-

Wikipedia. Serotonin releasing agent. [Link]

-

Miller, J. M., et al. (2013). Serotonin Transporter Binding in Major Depressive Disorder: Impact of Serotonin System Anatomy. Neuropsychopharmacology. [Link]

-

Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders. [Link]

-

Marona-Lewicka, D., Rhee, G. S., Sprague, J. E., & Nichols, D. E. (1996). Reinforcing Effects of Certain Serotonin-Releasing Amphetamine Derivatives. Pharmacology Biochemistry and Behavior. [Link]

-

Talvenheimo, J., Nelson, P. J., & Rudnick, G. (1979). Ligand binding to the serotonin transporter: equilibria, kinetics, and ion dependence. Journal of Biological Chemistry. [Link]

-

Andrade, C. (2021). The Impact of Serotonin Transporter Binding Affinity on the Risk of Bleeding Related to Antidepressants. Journal of Clinical Psychopharmacology. [Link]

-

Krantz, D. E. (2018). Neurotransmitter Transporters and the Pharmacologic Treatment of Depression and Anxiety. UCLA Health. [Link]

-

Psychopharmacology Institute. (2013). Mechanism of SSRIs: Monoamine Theory and the Role of BDNF. YouTube. [Link]

-

ResearchGate. Releasing agent vs. reuptake inhibitor? [Link]

-

Advanced Light Source. (2016). How Antidepressants Block Serotonin Transport. [Link]

-

Rothman, R. B., & Baumann, M. H. (2009). Dopamine/serotonin releasers as medications for stimulant addictions. Progress in Neurobiology. [Link]

-

Zhang, Y., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications. [Link]

-

Wang, X., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Communications. [Link]

Sources

- 1. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 5. Frontiers | Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety [frontiersin.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Reinforcing effects of certain serotonin-releasing amphetamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 9. How Antidepressants Block Serotonin Transport [als.lbl.gov]

- 10. Carrier-mediated and carrier-independent release of serotonin from isolated central nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publires.unicatt.it [publires.unicatt.it]

- 12. Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of MBDB as a Serotonin-Norepinephrine Releasing Agent

<Technical Guide >

Executive Summary

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) is a psychoactive compound of the phenethylamine and amphetamine chemical classes.[1] Structurally, it is the α-ethyl homologue of 3,4-methylenedioxymethamphetamine (MDMA), differing by the substitution of an ethyl group for the methyl group on the alpha carbon of the phenethylamine backbone.[1][2] First synthesized by David E. Nichols, MBDB was investigated as a non-psychedelic entactogen, a class of compounds that produce prosocial effects of empathy and compassion.[1][3] This document provides a comprehensive technical overview of the pharmacological profile of MBDB, focusing on its primary mechanism of action as a serotonin-norepinephrine releasing agent (SNRA). It is intended for researchers, scientists, and drug development professionals investigating monoamine transporter ligands.

Pharmacologically, MBDB is characterized as an SNRA with a strong preference for inducing serotonin (5-HT) release over norepinephrine (NE) and a negligible effect on dopamine (DA) release.[1] This profile distinguishes it from MDMA, which has a more pronounced dopaminergic component.[2] The reduced dopaminergic activity is believed to underlie MBDB's lower stimulant and euphoric properties compared to MDMA.[1][2] While it produces entactogenic effects, it largely lacks the psychedelic and pronounced stimulant effects associated with MDMA.[1] Preclinical data indicate that MBDB exhibits a reduced serotonergic neurotoxicity potential compared to MDMA at behaviorally equivalent doses.[1][2]

Chemical and Pharmacological Classification

-

IUPAC Name: 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine[1]

-

Common Names: MBDB, Eden, Methyl-J[1]

-

Chemical Class: Phenethylamine, Amphetamine[1]

-

Pharmacological Class: Serotonin-Norepinephrine Releasing Agent (SNRA); Entactogen[1][3][4]

Core Mechanism of Action: Monoamine Release

MBDB's primary pharmacological effects are mediated by its interaction with presynaptic monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][5][6] Unlike reuptake inhibitors which simply block the transporter, releasing agents like MBDB are substrates for these transporters. They are taken up into the presynaptic terminal, where they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a significant, non-vesicular efflux of serotonin and norepinephrine into the synaptic cleft.[7]

Interaction with Serotonin Transporter (SERT)

MBDB demonstrates a potent ability to induce serotonin release. This action is central to its characteristic entactogenic effects, such as enhanced empathy and prosocial behavior.[1][2] The interaction with SERT is significantly more potent than its interaction with other monoamine transporters.

Interaction with Norepinephrine Transporter (NET)

MBDB also facilitates the release of norepinephrine, though with significantly lower potency compared to its effects on serotonin.[1] This noradrenergic activity likely contributes to the mild stimulant effects observed, although they are less robust than those of MDMA.[1][2]

Dopaminergic Activity

A key feature distinguishing MBDB from MDMA is its markedly lower efficacy in releasing dopamine.[1][2] Its EC50 value for dopamine release is over 185-fold lower than for serotonin.[1] This attenuated dopaminergic action is consistent with its reduced stimulant properties and lower abuse potential compared to compounds with strong dopaminergic activity.[2]

The following diagram illustrates the proposed mechanism of MBDB at a serotonergic synapse.

Caption: Mechanism of MBDB-induced serotonin release.

Quantitative Pharmacological Data

The potency of MBDB as a monoamine releasing agent has been quantified through in vitro studies. The half-maximal effective concentration (EC50) values represent the concentration of the drug required to elicit 50% of the maximal neurotransmitter release.

Table 1: Monoamine Release Potency (EC50)

| Compound | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | 5-HT:NE Selectivity Ratio | 5-HT:DA Selectivity Ratio |

| MBDB | 540[1] | 3,300[1] | >100,000[1] | ~6.1x | ~185x |

| MDMA | Data not available in provided snippets | Data not available in provided snippets | Data not available in provided snippets | N/A | N/A |

Note: Comparative data for MDMA from the same assay are required for a direct potency comparison but were not available in the provided search results. However, literature consistently describes MDMA as being more potent than MBDB.[2]

While specific receptor binding affinity data (Ki values) for MBDB were not available in the search results, it has been noted that MBDB has affinities for the 5-HT1A and 5-HT2A receptors similar to those of MDMA.[1] However, unlike classic hallucinogens, it does not induce the head-twitch response in rodents, a behavioral proxy for 5-HT2A agonist activity, suggesting it may have low functional efficacy at this receptor.[1]

Pharmacokinetics and Metabolism

The metabolism of MBDB is understood to follow pathways similar to that of MDMA.[2] The primary metabolic routes are believed to involve:[2][7][8]

-

O-Dealkylation: Cleavage of the methylenedioxy ring, a critical step often mediated by cytochrome P450 enzymes like CYP2D6.[7][8]

-

N-Demethylation: Removal of the N-methyl group to form the primary amine metabolite, 3,4-(methylenedioxyphenyl)-2-butanamine (BDB). This metabolite has been detected in the urine of users.[9]

-

Conjugation: The resulting hydroxylated metabolites can then undergo methylation via catechol-O-methyltransferase (COMT) and subsequent glucuronidation or sulfation to facilitate excretion.[2][8]

A significant portion of an oral dose is presumed to be excreted unchanged in the urine.[2] The duration of action is reported to be between 4 to 8 hours.[1]

Preclinical and Clinical Profile

Preclinical Behavioral Effects

In animal models, MBDB demonstrates effects that partially overlap with but are distinct from MDMA.

-

Drug Discrimination: MBDB fully substitutes for MDMA in drug discrimination tests in rodents, indicating a shared subjective experience.[1]

-

Locomotor Activity: It increases locomotor activity, but less robustly than MDMA.[1][2]

-

Rewarding Properties: MBDB shows a weaker potency in conditioned place preference (CPP) tests, suggesting lower rewarding properties and abuse potential than MDMA.[1][2]

-

Thermoregulation: In contrast to the hyperthermia often produced by MDMA, MBDB has been shown to cause dose-dependent hypothermia in rodents.[1]

Human Effects

Subjective reports and clinical studies indicate that MBDB produces entactogenic effects, including a sense of introspection, lowered social barriers, and enhanced empathy.[1][2] However, it generates less euphoria, stimulation, and psychedelic effects compared to MDMA.[1][2]

Toxicology Profile

The available toxicological data suggest that MBDB has a more favorable safety profile than MDMA.

-

Serotonergic Neurotoxicity: MBDB is considered a serotonergic neurotoxin, similar to MDMA. However, its potency for causing these neurotoxic effects appears to be lower than that of MDMA.[1][2] One assessment suggested MBDB is three times less likely to cause serotonergic brain deficits than MDMA.[2]

-

Dopaminergic Neurotoxicity: Unlike MDMA, MBDB does not appear to produce dopaminergic neurotoxicity in mice.[1]

Experimental Protocols for Pharmacological Characterization

The characterization of a novel compound like MBDB as a serotonin-norepinephrine releasing agent involves a series of standardized in vitro and in vivo assays.

In Vitro Neurotransmitter Release Assay

This assay is fundamental to determining the potency and selectivity of a compound as a releasing agent.

Objective: To quantify the release of [3H]5-HT and [3H]NE from pre-loaded rat brain synaptosomes or transfected cell lines upon exposure to MBDB.

Methodology:

-

Preparation of Tissue/Cells: Isolate synaptosomes from specific brain regions (e.g., hippocampus for 5-HT, hypothalamus for NE) of rats or use HEK 293 cells stably expressing human SERT and NET.[10]

-

Pre-loading: Incubate the synaptosomes/cells with a low concentration of radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) to allow for uptake via the respective transporters.

-

Washing: Wash the preparations with buffer to remove excess extracellular radiolabel.

-

Exposure: Aliquot the pre-loaded synaptosomes/cells and expose them to a range of concentrations of MBDB (and comparator compounds like MDMA) for a defined period (e.g., 10-30 minutes).

-

Sample Collection: Separate the supernatant from the synaptosomes/cells via filtration or centrifugation.

-

Quantification: Measure the radioactivity in the supernatant (representing released neurotransmitter) and in the cell pellet (representing retained neurotransmitter) using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of total neurotransmitter released for each drug concentration. Plot the concentration-response curve and determine the EC50 value using non-linear regression.

The workflow for this assay is depicted below.

Caption: Workflow for an in vitro neurotransmitter release assay.

Radioligand Binding Affinity Assay

Objective: To determine the affinity (Ki) of MBDB for various monoamine transporters (SERT, NET, DAT) and receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from brain tissue or transfected cells expressing the target protein.

-

Competitive Binding: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT) and a range of concentrations of the unlabeled test compound (MBDB).

-

Incubation & Separation: Allow the reaction to reach equilibrium. Separate bound from free radioligand by rapid vacuum filtration.

-

Quantification: Measure the radioactivity trapped on the filters.

-

Data Analysis: The concentration of MBDB that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

MBDB presents a distinct pharmacological profile as a potent serotonin-releasing agent with weaker activity at the norepinephrine transporter and negligible effects on dopamine release.[1] This selectivity differentiates it from MDMA, resulting in a compound that retains entactogenic qualities while exhibiting reduced stimulant and euphoric effects.[1][2] Its comparatively lower potential for serotonergic neurotoxicity further highlights its unique profile.[2]

Future research should focus on obtaining a complete receptor binding profile (Ki values) to fully elucidate its off-target activities. Further investigation into the pharmacokinetics in human subjects and the specific roles of its metabolites would provide a more complete understanding of its disposition and overall effects. The unique profile of MBDB makes it a valuable pharmacological tool for dissociating the serotonergic and dopaminergic contributions to the effects of entactogenic compounds.

References

-

MBDB - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- van Aerts, L. A., et al. (2000). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks. Journal of Toxicology: Clinical Toxicology, 38(1), 1-13.

- Concheiro, M., et al. (2012). Population Pharmacokinetics of 3,4-Methylenedioxymethamphetamine and Main Metabolites in Rats. Toxicological Sciences, 129(2), 333-344.

-

Nichols, D. E. (1986). Differences Between the Mechanism of Action of MDMA, MBDB, and the Classic Hallucinogens. Identification of a New Therapeutic Class: Entactogens. Blossom Analysis. Retrieved January 14, 2026, from [Link]

- Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens. Journal of Psychoactive Drugs, 18(4), 305-313.

- Small, A., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(5), 785-793.

-

PsychDB. (2021). Serotonin Norepinephrine Reuptake Inhibitors (SNRI). Retrieved January 14, 2026, from [Link]

-

Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens. Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Serotonin releasing agent - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- Spanos, M., & See, R. E. (1991). In vitro microdialysis: a novel technique for stimulated neurotransmitter release measurements. Journal of Neuroscience Methods, 36(1), 85-90.

-

Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- Bal-Price, A., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Toxicology and Applied Pharmacology, 463, 116429.

-

Bal-Price, A., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. PMC. Retrieved January 14, 2026, from [Link]

- Helander, A., et al. (1996). Identification of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) in urine from drug users. Journal of Analytical Toxicology, 20(6), 512-516.

-

Binding Database. (n.d.). Retrieved January 14, 2026, from [Link]

- Moret, C., & Briley, M. (2000). SNRIs: mechanism of action and clinical features. Expert Review of Neurotherapeutics, 1(1), 101-111.

-

Noor, H., & Wade-Martins, R. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). Protocols.io. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing | Request PDF. Retrieved January 14, 2026, from [Link]

- de la Torre, R., et al. (2004). Human Pharmacology of MDMA: Pharmacokinetics, Metabolism, and Disposition. Therapeutic Drug Monitoring, 26(2), 137-144.

-

de la Torre, R., et al. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. ClinPGx. Retrieved January 14, 2026, from [Link]

-

Gans, S. (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Verywell Mind. Retrieved January 14, 2026, from [Link]

- Copeland, R. A. (2016). Molecular determinants of drug-receptor binding kinetics. Biochemical Pharmacology, 101, 1-10.

-

ResearchGate. (n.d.). Receptor binding profile of the antipsychotics included in this study. Retrieved January 14, 2026, from [Link]

Sources

- 1. MBDB - Wikipedia [en.wikipedia.org]

- 2. N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blossomanalysis.com [blossomanalysis.com]

- 4. Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens [pubmed.ncbi.nlm.nih.gov]

- 5. psychdb.com [psychdb.com]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. jcami.eu [jcami.eu]

- 9. Identification of N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) in urine from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine): A Foundational Probe in the Definition of Entactogenic Compounds

An in-depth technical guide on the history and discovery of MBDB as an entactogen compound.

Abstract

This technical guide details the history and discovery of N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB), a pivotal compound in the establishment of the "entactogen" class of psychoactive substances. We trace its rational design and synthesis by David E. Nichols, conceived as a non-hallucinogenic analog of 3,4-methylenedioxymethamphetamine (MDMA), to its characterization by Alexander Shulgin. This document provides an in-depth analysis of the key preclinical and human studies that differentiated its unique pharmacological profile from both classical hallucinogens and stimulants. Detailed methodologies for its chemical synthesis, in vitro neurotransmitter release and uptake assays, and in vivo drug discrimination studies are presented. The distinct neuropharmacological signature of MBDB—primarily a selective serotonin-releasing agent with attenuated dopaminergic activity—solidified the concept of entactogens as a unique therapeutic class, distinct from previously known psychotropics. This guide serves as a comprehensive resource for researchers in pharmacology and drug development interested in the origins and scientific validation of entactogenic compounds.

The Genesis of a New Pharmacological Concept

The scientific journey of MBDB begins in the context of the renewed interest in 3,4-methylenedioxymethamphetamine (MDMA) in the late 1970s and early 1980s.[1][2] Although first synthesized in 1912, it was Alexander Shulgin's re-synthesis and investigation of its psychoactive effects that brought it to the attention of the psychotherapeutic community.[2] Clinicians and users reported that MDMA induced a state of reduced anxiety and enhanced introspection, facilitating communication and emotional processing without the profound perceptual distortions characteristic of classic hallucinogens like LSD.[3]

This unique profile presented a classification challenge. MDMA was structurally a phenethylamine, related to stimulants like amphetamine and hallucinogens like mescaline, yet its effects did not fit neatly into either category.[4] Recognizing this distinction, pharmacologist David E. Nichols at Purdue University hypothesized that MDMA and similar compounds represented a novel pharmacological class.[3][5] He sought to create a molecule that would retain the unique introspective and emotional effects of MDMA while further reducing or eliminating its stimulant and hallucinogenic properties.[6] This endeavor was not merely an academic exercise; it was a targeted investigation to isolate the precise structural features responsible for this unique psychoactivity.

Rational Design and the "Entactogen" Hypothesis

Nichols proposed the term entactogen , derived from the Greek en (within) and the Latin tactus (touch), meaning "to produce a touching within."[6][7] This name was chosen to describe the introspective and self-awareness properties of these compounds, avoiding the potentially misleading connotations of the alternative term "empathogen."[7][8]

The design of MBDB was a deliberate and logical extension of the structure-activity relationships (SAR) observed among hallucinogenic phenethylamines.[6][9] Nichols identified three key structural features that distinguished MDMA from classical hallucinogens:

-

N-Methylation: The presence of a methyl group on the nitrogen atom of the side chain was known to attenuate or abolish hallucinogenic activity in other phenethylamines.[9]

-

Stereochemistry: The primary psychoactive effects of MDMA reside in the S-(+) enantiomer, whereas for hallucinogenic amphetamines, the R-(-) enantiomer is more potent. This reversal strongly suggested a different mechanism of action.[6][9]

-

Alpha-Carbon Substitution: Extending the alpha-methyl group of hallucinogenic amphetamines to an alpha-ethyl group was known to abolish their activity.[6]

Based on this third principle, Nichols's team extended the alpha-methyl group of MDMA to an alpha-ethyl group, resulting in the creation of N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, or MBDB.[6] The hypothesis was that this modification would further separate the desired entactogenic effects from residual stimulant and hallucinogenic activity.

Chemical Synthesis and Properties

MBDB was first synthesized by David E. Nichols.[10] The synthesis of related phenethylamines, including precursors for MBDB, was meticulously documented by Alexander Shulgin.[11] A common synthetic route proceeds from isosafrole, a readily available precursor.

Experimental Protocol: Synthesis of MBDB

A representative synthesis involves the formation of the key intermediate 3,4-methylenedioxyphenyl-2-butanone, followed by reductive amination.

Step 1: Formation of 3,4-methylenedioxyphenyl-2-butanone A common method for creating the ketone intermediate involves the oxidation of a precursor like methylenedioxyphenyl-2-nitrobutene. An alternative, documented by Shulgin for a similar ketone, involves the oxidation of isosafrole using formic acid and hydrogen peroxide.[11]

Step 2: Reductive Amination The ketone is then reacted with methylamine, and the resulting imine is reduced to form the final product, MBDB. Lithium aluminum hydride (LAH) is a common reducing agent for this step.[11]

Disclaimer: This protocol is for informational purposes only and should only be attempted by qualified chemists in a controlled laboratory setting, in compliance with all applicable laws and regulations.

Chemical and Physical Data

| Property | Value |

| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine[10] |

| Molecular Formula | C₁₂H₁₇NO₂[10] |

| Molar Mass | 207.273 g·mol⁻¹[10] |

| Common Names | Eden, Methyl-J[10] |

| CAS Number | 135795-90-3[10] |

Preclinical Pharmacological Profile

The core of MBDB's discovery lies in its preclinical characterization, which provided the first quantitative evidence for the entactogen class. These studies focused on its interaction with monoamine neurotransmitter systems and its distinct behavioral profile in animal models.

In Vitro Neurotransmitter Dynamics

The primary mechanism of action for entactogens is the carrier-mediated release of serotonin.[6][9] MBDB was found to be a potent serotonin releaser, but critically, it had a much weaker effect on dopamine release compared to MDMA.[12]

This assay measures a compound's ability to block the reuptake of neurotransmitters into nerve terminals, providing an indirect measure of its affinity for the transporters.

-

Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

-

Incubation: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin) and varying concentrations of the test drug (MBDB or MDMA).

-

Termination: The uptake process is stopped by rapid filtration, separating the synaptosomes from the incubation medium.

-

Quantification: The amount of radioactivity trapped within the synaptosomes is measured using liquid scintillation counting.

-

Analysis: Data are analyzed to determine the concentration of the drug that inhibits 50% of the neurotransmitter uptake (IC₅₀).

Studies by Steele et al. and others elucidated the functional profile of MBDB at monoamine transporters.[9]

| Compound | 5-HT Release (EC₅₀, nM) | DA Release (EC₅₀, nM) | NE Release (EC₅₀, nM) |

| (S)-(+)-MDMA | 198 | 728 | 1,230 |

| (S)-(+)-MBDB | 540[10] | >100,000[10] | 3,300[10] |

Lower EC₅₀ values indicate higher potency for releasing the neurotransmitter.

The data clearly show that while MBDB is a potent serotonin releaser, its ability to release dopamine is over 185 times weaker.[10] This is a critical distinction from MDMA and is believed to underlie MBDB's reduced stimulant and reinforcing properties.[12]

Caption: Mechanism of MBDB-induced serotonin release.

Behavioral Pharmacology: Drug Discrimination

Drug discrimination is a powerful in vivo assay used to probe the subjective effects of a compound in animals. Rats are trained to recognize the internal state produced by a specific drug and report it by pressing a corresponding lever to receive a reward.

-

Training: A group of rats is trained to discriminate a specific drug (e.g., (+)-MBDB) from a saline injection. On days when MBDB is administered, pressing one lever (the "drug" lever) results in a food reward. On days when saline is given, pressing the other lever (the "saline" lever) is rewarded.

-

Testing: Once the rats reliably press the correct lever (>80% accuracy), test sessions are conducted. The rats are administered a novel compound (e.g., MDMA, LSD, amphetamine), and the lever they choose to press is recorded.

-

Analysis:

-

Full Generalization/Substitution: If the rats predominantly press the "drug" lever after receiving the test compound, it indicates that the compound produces subjective effects similar to the training drug.

-

No Generalization: If the rats press the "saline" lever, the subjective effects are different.

-

Partial Generalization: If responding is split between the two levers, there is some similarity in effect.

-

Studies using rats trained to discriminate (+)-MBDB from saline produced definitive results that separated it from other drug classes.[13][14]

| Training Drug | Test Compound | Result | Interpretation |

| (+)-MBDB | MDMA | Full Generalization[13][14] | MBDB and MDMA have similar subjective effects. |

| (+)-MBDB | (+)-Amphetamine | No Generalization[14] | MBDB's effects are distinct from stimulants. |

| (+)-MBDB | LSD | No Generalization[14] | MBDB's effects are distinct from classic hallucinogens. |

| LSD | MBDB | No Generalization[15] | Confirms MBDB is not hallucinogen-like. |

These results provided strong behavioral evidence that MBDB, and by extension MDMA, belonged to a novel pharmacological class—the entactogens.[4][13]

Human Psychopharmacology

Following its preclinical characterization, MBDB was evaluated in humans, most notably by Alexander Shulgin, who detailed its effects in his book PiHKAL: A Chemical Love Story.[10]

Early Human Trial Methodology

The initial human studies were uncontrolled and conducted with experienced psychonauts.[9]

-

Dosage: Oral doses typically ranged from 180 to 210 mg of the racemic hydrochloride salt.[9][10]

-

Setting: The trials were conducted in a safe, comfortable, and supportive environment to facilitate introspection.

-

Data Collection: Subjective effects were documented through self-reports and group discussions, focusing on emotional, cognitive, and somatic changes.

Subjective Effects: A Gentler Entactogen

The consensus among subjects was that MBDB produced effects qualitatively similar to MDMA but with key differences.[9][12]

| Effect | MBDB | MDMA |

| Introspection | Pleasant, pronounced | Pronounced |

| Empathy/Communication | Greatly facilitated[12] | Greatly facilitated |

| Euphoria | Present, but less pronounced[12] | Pronounced |

| Stimulation | Minimal[12] | Moderate to high |

| Onset | Slower, more gentle[12] | Faster, more abrupt |

| Hallucinogenic Effects | None reported[9] | Rare, typically at high doses |

| Duration | 4-8 hours[10] | 3-6 hours |

These human reports confirmed the preclinical data and the success of Nichols's rational design approach. MBDB was indeed an entactogen with a gentler, less stimulating profile than MDMA, validating the hypothesis that reducing dopaminergic activity would modulate the subjective experience in this manner.[12]

Conclusion: The Legacy of MBDB

The history and discovery of MBDB represent a landmark in psychopharmacology. It was not a chance discovery but the product of a deliberate, hypothesis-driven effort to dissect the pharmacology of a unique psychoactive experience. The research on MBDB provided the critical evidence needed to scientifically establish the entactogens as a distinct class of drugs, separate from stimulants and hallucinogens.[3][4]

-

Selective Neurochemistry: MBDB's primary action as a serotonin releaser with minimal impact on dopamine systems.[10][12]

-

Distinct Behavioral Profile: In vivo studies demonstrating that animals recognized MBDB as MDMA-like, but not stimulant-like or hallucinogen-like.[14]

-

Corroborating Human Effects: Subjective reports confirming an MDMA-like introspective state but with attenuated euphoria and stimulation.[9][12]

MBDB remains a quintessential example of a research chemical that served its purpose perfectly—it acted as a molecular probe that validated a new pharmacological concept. Its story provides a powerful illustration of how rational drug design and rigorous scientific methodology can be used to explore and define the complex relationship between molecular structure and human consciousness.

References

-

Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: Entactogens. Journal of Psychoactive Drugs, 18(4), 305-313. [Link][3][4]

-

van Aerts, L. A. G. J. M., Mallaret, M., & Rigter, H. (2000). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks. Journal of Psychopharmacology, 14(2), 125-135. [Link][12][13]

-

Wikipedia contributors. (2023). Entactogen. In Wikipedia, The Free Encyclopedia. [Link][16]

-

Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens. PubMed. [Link][4]

-

Wikipedia contributors. (2024). Substituted amphetamine. In Wikipedia, The Free Encyclopedia. [Link][17]

-

Research.com. (2026). David E. Nichols: Chemistry Researcher – H-Index, Publications & Awards. [Link][5]

-

Nichols, D. E., Hoffman, A. J., Oberlender, R. A., Jacob, P., & Shulgin, A. T. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of Medicinal Chemistry, 29(11), 2009-2015. [Link][15]

-

Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Frontiers in Psychiatry, 13, 863088. [Link][6]

-

Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Frontiers in Psychiatry. [Link][9]

-

Oberlender, R., & Nichols, D. E. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1098-1106. [Link][14]

-

Vice Staff. (2012). Pages from the Lab Notebook of Alexander Shulgin. VICE. [Link][11]

-

Wikipedia contributors. (2024). MBDB. In Wikipedia, The Free Encyclopedia. [Link][10]

-

van Aerts, L. A. G. J. M., Mallaret, M., & Rigter, H. (2000). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks. PubMed. [Link][12]

-

Nichols, D. E. (2022). Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated. Frontiers in Psychiatry. [Link][8]

-

Wikipedia contributors. (2024). Alexander Shulgin. In Wikipedia, The Free Encyclopedia. [Link][1]

-

Benzenhöfer, U., & Passie, T. (2010). Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin. Addiction, 105(8), 1355-1361. [Link][2]

Sources

- 1. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 2. Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blossomanalysis.com [blossomanalysis.com]

- 4. Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.com [research.com]

- 6. researchgate.net [researchgate.net]

- 7. Empathogen-entactogen [bionity.com]

- 8. Methylenedioxymethamphetamine is a connectogen with empathogenic, entactogenic, and still further connective properties: It is time to reconcile “the great entactogen—empathogen debate” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated [frontiersin.org]

- 10. MBDB - Wikipedia [en.wikipedia.org]

- 11. vice.com [vice.com]

- 12. N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Entactogen - Wikipedia [en.wikipedia.org]

- 17. Substituted amphetamine - Wikipedia [en.wikipedia.org]

Navigating the Solution Landscape: A Technical Guide to MBDB Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility in Research and Development

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine hydrochloride, commonly known as MBDB hydrochloride, is a compound of significant interest in neuropharmacological research. As with any bioactive compound, a thorough understanding of its physicochemical properties is paramount for consistent and reproducible experimental outcomes. Among these properties, solubility stands out as a critical determinant for a wide array of applications, from in vitro assays to the development of potential therapeutic agents.

This in-depth technical guide serves as a comprehensive resource on the solubility of MBDB hydrochloride in common laboratory solvents. Moving beyond a simple compilation of data, this document provides a foundational understanding of the principles governing the dissolution of this amine salt. By elucidating the interplay between the molecular structure of MBDB hydrochloride and the properties of various solvents, this guide aims to empower researchers to make informed decisions in their experimental design, formulation development, and data interpretation. The information presented herein is curated to support the work of scientists and drug development professionals by providing both practical solubility data and the theoretical framework necessary to navigate the complexities of solution chemistry.

Physicochemical Properties of MBDB Hydrochloride: The Foundation of its Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical characteristics. For MBDB hydrochloride, its nature as a hydrochloride salt of a secondary amine is the primary determinant of its behavior in different solvents.

Predicted Physicochemical Parameters for MBDB (Free Base):

| Parameter | Predicted Value | Source |

| pKa (strongest basic) | 10.1 | ChemAxon |

| logP | 2.8 | ChemAxon |

The predicted pKa of the secondary amine in the MBDB molecule is approximately 10.1. This indicates that the amine group is readily protonated in acidic to neutral conditions, forming the cationic species that is present in the hydrochloride salt. This ionization is a key factor in its aqueous solubility.

The predicted octanol-water partition coefficient (logP) of the free base is around 2.8, suggesting a moderate lipophilicity. This value reflects a balance between the polar amine and methylenedioxy groups and the nonpolar ethyl and phenyl moieties. This balance dictates its solubility in organic solvents.

Quantitative Solubility of MBDB Hydrochloride

The following table summarizes the available quantitative solubility data for MBDB hydrochloride in a selection of common laboratory solvents.

| Solvent | Chemical Formula | Type | Solubility (mg/mL) |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 10[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 10[1] |

| Ethanol | C₂H₅OH | Polar Protic | 16[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | - | Aqueous Buffer | 5[1] |

| Methanol | CH₃OH | Polar Protic | ≥ 1 |

Note: The solubility in methanol is reported as a concentration in a commercially available solution and thus represents a lower limit.

Understanding the "Why": A Mechanistic Exploration of MBDB Hydrochloride Solubility

The solubility of MBDB hydrochloride is a direct consequence of the intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" provides a foundational framework for interpreting the observed solubility data.

Aqueous Solubility (Water and Buffers):

As a hydrochloride salt, MBDB hydrochloride exists as an ion pair in its solid state. When introduced into a polar protic solvent like water, the ionic lattice is disrupted by the high dielectric constant of water, which reduces the electrostatic attraction between the protonated amine cation and the chloride anion. The polar water molecules then solvate the ions through ion-dipole interactions. The hydrogen bonding capability of water further stabilizes the dissolved ions, with water molecules acting as both hydrogen bond donors and acceptors. The solubility in PBS (5 mg/mL) is a good indicator of its behavior in physiological buffers, a critical parameter for in vitro biological experiments.[1]

Polar Protic Solvents (Ethanol and Methanol):

Ethanol and methanol are polar protic solvents capable of hydrogen bonding. The hydroxyl group in these alcohols can interact favorably with both the protonated amine and the chloride ion of MBDB hydrochloride through hydrogen bonding and dipole-dipole interactions. The alkyl portion of these solvents is less polar than water, which can also interact with the nonpolar regions of the MBDB molecule. The higher solubility in ethanol (16 mg/mL) compared to the available data for the aqueous buffer suggests that the organic character of ethanol contributes favorably to the dissolution process.[1]

Polar Aprotic Solvents (DMSO and DMF):

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar aprotic solvents, meaning they have significant dipole moments but lack acidic protons for hydrogen bond donation. Their high dielectric constants are effective at separating the ionic components of the MBDB hydrochloride salt. The oxygen atoms in both DMSO and DMF are strong hydrogen bond acceptors and can interact with the protonated amine of the MBDB cation. The solubility of 10 mg/mL in both DMSO and DMF indicates that these solvents are effective at solvating the ionic compound.[1]

Experimental Protocols for Solubility Determination

The following protocols provide a standardized approach to determining the solubility of MBDB hydrochloride. These methods are designed to be self-validating and ensure the generation of reliable and reproducible data.

Protocol 1: Equilibrium Shake-Flask Method for Quantitative Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of MBDB hydrochloride to a known volume of the desired solvent in a sealed, clear glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator or on a rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).

-

Analyze the diluted sample using the chosen analytical method to determine the concentration of MBDB hydrochloride.

-

Calculate the original solubility in mg/mL by accounting for the dilution factor.

-

Perform the experiment in triplicate to ensure reproducibility.

-

Self-Validation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

Protocol 2: Rapid Qualitative Solubility Assessment

This method provides a quick estimation of solubility in various solvents.

Methodology:

-

Add approximately 1 mg of MBDB hydrochloride to a small vial.

-

Add the solvent of interest dropwise while vortexing.

-

Observe the dissolution of the solid.

-

Record the approximate volume of solvent required to fully dissolve the solid. This allows for a qualitative classification of solubility (e.g., very soluble, soluble, sparingly soluble).

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for quantitative solubility determination.

Caption: Workflow for rapid qualitative solubility assessment.

References

-

ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of MBDB Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine hydrochloride (MBDB-HCl) is a psychoactive compound of the phenethylamine class, recognized for its entactogenic properties.[1][2] As with any compound intended for research or potential therapeutic development, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive technical overview of the stability and degradation profile of MBDB hydrochloride. It outlines the predictable degradation pathways based on its functional groups, provides detailed, field-proven methodologies for conducting forced degradation studies, and describes the development of a stability-indicating analytical method. This document is designed to serve as a foundational resource for researchers, enabling the accurate assessment of MBDB-HCl's intrinsic stability and ensuring the integrity of experimental data.

Introduction: The Chemical and Pharmacological Landscape of MBDB Hydrochloride

MBDB hydrochloride is an analog of 3,4-methylenedioxymethamphetamine (MDMA), differing by the substitution of an ethyl group for the methyl group at the alpha-carbon.[3] This structural modification influences its pharmacological profile, resulting in distinct entactogenic effects.[1][4] The molecule's stability is largely dictated by the reactivity of its key functional groups: the secondary amine, the aromatic benzodioxole ring, and the methylenedioxy bridge.[5] Understanding the susceptibility of these groups to various environmental and chemical stressors is crucial for defining appropriate storage conditions, developing stable formulations, and ensuring the validity of analytical measurements.[6][7]

Chemical Structure of MBDB Hydrochloride:

Caption: Workflow for forced degradation studies of MBDB-HCl.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. [7]

Proposed HPLC-DAD/MS Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a diode-array detector (DAD) and a mass spectrometer (MS) is recommended for the analysis of MBDB and its degradation products.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like MBDB and its potential degradation products. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid acts as a modifier to improve peak shape and provides protons for positive ion mode mass spectrometry. Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 30 minutes | A gradient elution is necessary to separate the parent compound from a range of potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible retention times and improves peak shape. |

| Detection | DAD: 236 nm, 288 nmMS: ESI Positive Ion Mode | The dual wavelength detection is based on the UV maxima of MBDB. [8]Mass spectrometry provides molecular weight information for the identification of unknown degradation products. |

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The key aspect of validation for a stability-indicating method is demonstrating specificity, which is the ability to assess the analyte unequivocally in the presence of its potential degradation products.

Predicted Degradation Products and Pathways

Based on the forced degradation studies, a profile of the degradation products can be established. The following diagram illustrates the predicted primary degradation pathways.

Caption: Predicted primary degradation pathways of MBDB.

Summary of Potential Degradation Products:

| Stress Condition | Potential Degradation Product | Proposed Mechanism |

| Acidic Hydrolysis | 1-(3,4-dihydroxyphenyl)-N-methyl-2-butanamine | Cleavage of the methylenedioxy bridge. |

| Oxidation | MBDB N-oxide | Oxidation of the secondary amine. [9][10] |

| Thermal/Photolytic | 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) | N-demethylation. |

Recommendations for Storage and Handling

Based on the potential degradation pathways, the following recommendations are provided for the storage and handling of MBDB hydrochloride to ensure its stability:

-

Storage: Store in a well-closed, light-resistant container at controlled room temperature or refrigerated (2-8°C) for long-term storage. A commercial supplier suggests stability for ≥ 5 years at -20°C. [8]* Protection from Light: Protect from light to prevent photodegradation.

-

pH Considerations: Avoid strongly acidic or alkaline conditions in solutions. Buffered solutions in the neutral pH range are recommended for short-term storage.

-

Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of MBDB hydrochloride. The proposed degradation pathways are based on fundamental chemical principles and serve as a starting point for experimental investigation. The detailed protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a practical approach for researchers to generate robust and reliable data. By implementing these methodologies, scientists can ensure the quality and integrity of MBDB hydrochloride used in their research and development activities.

References

-

Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). National Institutes of Health. [Link]

-

Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. [Link]

-

Oxidation of primary, secondary and tertiary amines. (2021). ResearchGate. [Link]

-

van Aerts, L. A. G. J. M., et al. (2000). N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks. PubMed. [Link]

-

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): Its properties and possible risks. (2025). ResearchGate. [Link]

-

Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. (2004). ResearchGate. [Link]

-

Banan, A., et al. (2017). Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. Semantic Scholar. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): its properties and possible risks. (n.d.). Multidisciplinary Association for Psychedelic Studies – MAPS. [Link]

-

Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. (2020). National Institutes of Health. [Link]

-

Methylenedioxy. (n.d.). Wikipedia. [Link]

-

Alsenedi, K. (2018). The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine. Enlighten Theses. [Link]

-

Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV. (1993). PubMed. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research International. [Link]

-

Thermal Degradation Of Amines For Co 2 Capture. (2015). UKnowledge. [Link]

-

HPLC Methods for analysis of Amphetamine. (n.d.). HELIX Chromatography. [Link]

-

A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. (n.d.). ResearchGate. [Link]

-

Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (2012). National Institutes of Health. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. [Link]

-

1-(3,4-Methylenedioxyphenyl)-2-butanamine. (n.d.). PubChem. [Link]

-

METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF METHYLENE BLUE ACTIVE SUB. (n.d.). U.S. Geological Survey. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]

-

The use of mass spectrometry to analyze dried blood spots. (2012). PubMed. [Link]

-

1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

-

MBDB (hydrochloride) - Analytical Standards. (n.d.). Bertin Bioreagent. [Link]

-